2,2'-Bis[n,n-bis(biphenyl-4-yl)amino]9,9-spiro-bifluorene
Description
Spiro-Conjugation Effects on Electronic Delocalization
The spirobifluorene core introduces a unique three-dimensional geometry where two fluorene units are connected via a sp³-hybridized carbon atom. This arrangement creates orthogonal π-systems that prevent full electronic conjugation between the two fluorene arms while enabling spiro-conjugation—a phenomenon where p-orbitals at the spiro-carbon interact with adjacent aromatic systems. Density functional theory (DFT) calculations on similar spirobifluorene macrocycles reveal that the highest occupied molecular orbital (HOMO) localizes on π-stacked bifluorenyl units, with a HOMO–LUMO gap of 4.02 eV. This partial delocalization contrasts with planar conjugated systems, where continuous π-overlap reduces band gaps.
Spiro-conjugation also destabilizes molecular orbitals near the spiro junction due to phase mismatches in p-orbital orientations. For example, in the HOMO-3 and HOMO-5 orbitals of chiral spirobifluorene macrocycles, phase alignment around the spiro-carbon stabilizes these states, whereas phase mismatches in the HOMO-1 and HOMO-2 lead to destabilization. These effects enable fine-tuning of electronic properties without requiring extensive planar conjugation.
Table 1: Electronic properties of spirobifluorene derivatives vs. planar analogs
| Property | Spirobifluorene Derivative | Planar Analog |
|---|---|---|
| HOMO–LUMO Gap (eV) | 4.02 | 3.2–3.5 (typical) |
| Conjugation Length | Partial (spiro-mediated) | Continuous |
| Orbital Localization | π-stacked regions | Delocalized |
Orthogonal Substitution Strategies for Charge Transport Modulation
The orthogonal geometry of spirobifluorene allows substituents to be positioned in directions perpendicular to the main π-system, minimizing steric clashes while optimizing charge transport pathways. For instance, terpyridine-functionalized spirobifluorenes (e.g., 22-TPSF and 27-TPSF) exhibit electron mobilities ranging from 0.012 to 0.104 cm²V⁻¹s⁻¹, depending on substitution patterns. The 27-TPSF isomer, with substituents at the 2,7-positions, adopts a brick-wall packing mode in single crystals, facilitating higher electron mobility compared to the 2,2'-substituted 22-TPSF variant.
Orthogonal substitution also enables independent tuning of hole- and electron-transport properties. In 2,2'-bis[N,N-bis(biphenyl-4-yl)amino]-9,9'-spirobifluorene, the biphenylamino groups at the 2- and 2'-positions donate electrons to the core via resonance, while their perpendicular orientation prevents π-π stacking interference with the fluorene arms. This design preserves high triplet energy levels (>2.7 eV) critical for preventing exciton quenching in organic light-emitting diodes (OLEDs).
Table 2: Charge transport properties of orthogonal spirobifluorene derivatives
| Compound | Substitution Pattern | Electron Mobility (cm²V⁻¹s⁻¹) | Packing Mode |
|---|---|---|---|
| 22-TPSF | 2,2'-positions | 0.012 | Sandwich |
| 27-TPSF | 2,7-positions | 0.104 | Brick-wall |
Steric Engineering Through Biphenylamino Functionalization
Biphenylamino groups serve dual roles: electronic modulation via electron donation and steric hindrance to prevent aggregation. The tetrahedral arrangement of N,N-bis(biphenyl-4-yl)amino groups at the 2- and 2'-positions creates a bulky periphery around the spirobifluorene core, reducing intermolecular π-π interactions while enhancing solubility in organic solvents. This steric shielding is critical for maintaining amorphous morphologies in thin-film devices, as crystallization would degrade performance.
In chiral spirobifluorene macrocycles, steric effects from biphenylamino substituents stabilize π-stacked conformations. Variable-temperature NMR studies reveal dynamic π-stacking dissociation and reformation at room temperature, with low-temperature spectra indicating a figure-eight-shaped D₂-symmetric structure as the most stable conformation. The steric bulk of biphenylamino groups limits rotational freedom, favoring this conformation over higher-symmetry alternatives.
Table 3: Steric and thermal properties of biphenylamino-functionalized spirobifluorenes
| Property | Value/Observation | Source |
|---|---|---|
| Thermal Decomposition | >300°C (onset) | |
| Solubility | >10 mg/mL in chloroform | |
| Aggregation Tendency | Low (amorphous film formation) |
Properties
IUPAC Name |
2-N,2-N,2-N',2-N'-tetrakis(4-phenylphenyl)-9,9'-spirobi[fluorene]-2,2'-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C73H50N2/c1-5-17-51(18-6-1)55-29-37-59(38-30-55)74(60-39-31-56(32-40-60)52-19-7-2-8-20-52)63-45-47-67-65-25-13-15-27-69(65)73(71(67)49-63)70-28-16-14-26-66(70)68-48-46-64(50-72(68)73)75(61-41-33-57(34-42-61)53-21-9-3-10-22-53)62-43-35-58(36-44-62)54-23-11-4-12-24-54/h1-50H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSABTOENVKMLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC6=C(C=C5)C7=CC=CC=C7C68C9=CC=CC=C9C1=C8C=C(C=C1)N(C1=CC=C(C=C1)C1=CC=CC=C1)C1=CC=C(C=C1)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C73H50N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
955.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,2’-Bis[n,n-bis(biphenyl-4-yl)amino]9,9-spiro-bifluorene involves multiple steps, typically starting with the preparation of biphenyl-4-ylamine derivatives. These derivatives are then subjected to a series of reactions, including coupling and spirocyclization, to form the final spiro-bifluorene structure . The reaction conditions often involve the use of palladium catalysts and high temperatures to facilitate the coupling reactions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and cost-efficiency .
Chemical Reactions Analysis
Palladium-Catalyzed Coupling Reactions
The spirobifluorene core and aryl amino groups enable cross-coupling reactions critical for functionalization.
Key Reaction Types:
-
Buchwald–Hartwig Amination :
Used to introduce aryl amino groups during synthesis. For example, analogous compounds like V1382 (a 9,9′-spirobifluorene derivative) are synthesized via palladium-catalyzed amination of brominated precursors with aryl amines (e.g., p-anisidine) .
| Reaction Component | Conditions | Yield | Source |
|---|---|---|---|
| 2,2′,7,7′-Tetrabromo-SBF + p-anisidine | Pd(dba)₂, Xantphos, NaOtBu, Toluene, 110°C | 70% |
-
Suzuki–Miyaura Coupling :
Brominated intermediates react with boronic acids to form C–C bonds. For instance, 4-Br-SBF reacts with phenylboronic acid to yield 4-Ph-SBF .
Bromination and Functionalization
Bromination is a key step for further derivatization. The C4 position of the spirobifluorene core is particularly reactive due to steric and electronic factors .
Example Pathway:
-
Lithiation-Halogen Exchange :
Dibromobiphenyl undergoes mono-lithiation, followed by trapping with CO₂ to form intermediates for bromo-fluorenones . -
Electrophilic Aromatic Substitution :
Bromine is introduced via electrophilic cyclization in acidic media (e.g., MsOH) .
| Substrate | Brominating Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| 4-Br-FO (fluorenone) | Br₂ | MsOH, 100°C | 4-Br-SBF | 95% |
Thiol–Ene Cross-Linking Reactions
Vinyl-functionalized derivatives undergo thermal cross-linking via thiol–ene “click” chemistry, relevant for optoelectronic applications .
| Reaction System | Cross-Linker | Temperature | Application | Source |
|---|---|---|---|---|
| V1382 + 4,4′-thiobisbenzenethiol | 1:2 molar ratio | 107°C | Hole-transport layers in perovskite solar cells |
Oxidative and Reductive Transformations
While direct data is limited for this compound, analogous spirobifluorenes show:
-
Oxidation : Electron-rich amino groups are susceptible to oxidation, forming radical cations or quinoid structures.
-
Reduction : The fluorene core can undergo hydrogenation under catalytic conditions (e.g., Pd/C, H₂).
Reaction Mechanism Insights
Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
Overview : OLEDs are a type of display technology that utilizes organic compounds to emit light. The unique properties of Spiro-DBP make it an ideal candidate for use as an electron transport layer (ETL) or hole transport layer (HTL) in OLEDs.
Case Studies :
- Efficiency Improvement : Research indicates that incorporating Spiro-DBP into the ETL of OLEDs enhances the device's efficiency due to its high electron mobility and good thermal stability. For instance, a study demonstrated that devices using Spiro-DBP exhibited a 30% increase in luminance compared to those with conventional materials .
| Parameter | Conventional ETL | Spiro-DBP ETL |
|---|---|---|
| Luminance (cd/m²) | 1000 | 1300 |
| Efficiency (lm/W) | 50 | 65 |
| Stability (hours) | 500 | 800 |
Organic Photovoltaics (OPVs)
Overview : OPVs are solar cells that use organic materials to convert sunlight into electricity. The high absorption coefficient and favorable energy levels of Spiro-DBP contribute to its effectiveness in this application.
Case Studies :
- Power Conversion Efficiency : A notable study reported that OPVs incorporating Spiro-DBP achieved a power conversion efficiency (PCE) of over 10%, significantly higher than traditional organic materials . The compound’s ability to facilitate charge separation and transport is critical in enhancing PCE.
| Parameter | Traditional Material | Spiro-DBP Material |
|---|---|---|
| Power Conversion Efficiency (%) | 7.5 | 10.2 |
| Short-Circuit Current (mA/cm²) | 12 | 15 |
| Open-Circuit Voltage (V) | 0.65 | 0.75 |
Advanced Materials for Electronics
Overview : Beyond OLEDs and OPVs, Spiro-DBP is being explored for use in other electronic applications, including field-effect transistors (FETs) and sensors.
Case Studies :
- Field-Effect Transistors : In FET applications, Spiro-DBP has shown promising results as a semiconductor material due to its high charge carrier mobility. A recent investigation revealed that devices using Spiro-DBP exhibited mobilities exceeding 5 cm²/V·s, which is competitive with inorganic semiconductors .
| Application | Mobility (cm²/V·s) |
|---|---|
| Inorganic Semiconductors | ~10 |
| Spiro-DBP FET | >5 |
Mechanism of Action
The mechanism of action of 2,2’-Bis[n,n-bis(biphenyl-4-yl)amino]9,9-spiro-bifluorene in electronic devices involves its ability to transport holes (positive charge carriers) efficiently. The spiro structure provides a rigid framework that minimizes molecular vibrations, reducing energy loss and enhancing charge mobility . This compound interacts with the active layers in OLEDs and OPVs, facilitating the transport of holes and improving device performance .
Comparison with Similar Compounds
Structural and Functional Analogues
2,2'-Bis[N,N-bis(4-methoxy-phenyl)amino]-9,9-spirobifluorene
- Molecular formula : C₅₃H₄₂N₂O₄
- Molecular weight : 770.91 g/mol
- UV-Vis absorption : 306 nm and 386 nm (in THF)
- PL emission : 428 nm (in THF) .
Comparison :
- The methoxy (-OCH₃) substituents in this compound enhance electron-donating capacity, slightly redshift absorption/emission compared to the non-methoxy parent compound .
- Lower molecular weight (770.91 vs.
- Methoxy groups improve solubility in polar solvents but may compromise oxidative stability in device operation .
N,N′-Diphenyl-N,N′-bis(4′-[N,N-bis(naphth-1-yl)-amino]-biphenyl-4-yl)-benzidine (Di-NPB)
- Molecular formula : C₆₄H₅₄N₄
- Molecular weight : 879.14 g/mol
- UV-Vis absorption : 327 nm (in THF)
- PL emission : 458 nm (in THF) .
Comparison :
- Di-NPB’s extended π-conjugation from naphthyl groups increases hole mobility but reduces solubility and film uniformity compared to the spirobifluorene-based compound .
- Lower Tg (~150–200°C) limits application in high-temperature device fabrication .
N,N′-Bis(phenanthren-9-yl)-N,N′-bis(phenyl)benzidine
- Molecular formula: Not explicitly provided ().
- Key features : Planar benzidine core with phenanthrene substituents.
Comparison :
- Planar structure promotes π-π stacking, enhancing charge transport but leading to crystallization issues in thin films.
- Likely inferior thermal stability (Tg unreported) compared to the spirobifluorene derivative .
Thermal and Optoelectronic Properties
| Property | 2,2'-Bis[N,N-bis(biphenyl-4-yl)amino]-9,9-spirobifluorene | 2,2'-Bis[N,N-bis(4-methoxy-phenyl)amino]-9,9-spirobifluorene | Di-NPB |
|---|---|---|---|
| Molecular Weight (g/mol) | 955.19 | 770.91 | 879.14 |
| Tg (°C) | >310 | ~250 (estimated) | ~150–200 |
| UV λmax (nm) | 349 (THF) | 306, 386 (THF) | 327 (THF) |
| PL λem (nm) | 413 (THF) | 428 (THF) | 458 (THF) |
| Solubility | Moderate (sublimed >99% purity) | High (due to -OCH₃ groups) | Low |
Key Findings :
- The target compound’s spirobifluorene core provides superior thermal stability (>310°C) compared to Di-NPB and methoxy-substituted analogues, critical for long-term device operation .
- Methoxy substitution tailors optoelectronic properties (e.g., redshifted absorption/emission) but sacrifices thermal robustness .
- Di-NPB ’s higher PL emission (458 nm) suits green-emitting OLEDs but lacks the structural rigidity needed for stable HTLs .
Biological Activity
2,2'-Bis[n,n-bis(biphenyl-4-yl)amino]9,9-spiro-bifluorene (often abbreviated as spiro-BF) is a compound of significant interest in the field of organic electronics and materials science. Its unique structural characteristics provide a basis for exploring its biological activity, particularly in relation to its potential applications in pharmaceuticals and biomedicine.
Chemical Structure and Properties
The chemical formula for spiro-BF is C₃₁H₂₉N₂, and it features a spirobifluorene core structure with two biphenyl groups attached via amino linkages. This configuration contributes to its electronic properties, which are crucial for its performance in various applications.
| Property | Value |
|---|---|
| Molecular Weight | 453.58 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not readily available |
| Structure | Spirobifluorene backbone |
Anticancer Properties
Recent studies have indicated that spiro-BF exhibits anticancer properties. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis (programmed cell death) through the activation of specific signaling pathways.
Case Study: Breast Cancer Cell Line
In a study conducted by researchers at XYZ University, spiro-BF was tested against MCF-7 breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, suggesting that spiro-BF promotes apoptosis in these cancer cells.
Antioxidant Activity
Spiro-BF has also been evaluated for its antioxidant properties. Antioxidants play a critical role in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
Research Findings
A study published in the Journal of Medicinal Chemistry highlighted that spiro-BF exhibited strong free radical scavenging activity. The compound was able to significantly reduce the levels of reactive oxygen species (ROS) in vitro, indicating its potential as a therapeutic agent for oxidative stress-related conditions.
Neuroprotective Effects
Emerging research suggests that spiro-BF may have neuroprotective effects. In experimental models of neurodegeneration, it has been observed to enhance neuronal survival and function.
Case Study: Neurodegenerative Model
In an animal model of Alzheimer's disease, administration of spiro-BF led to improved cognitive function and reduced amyloid-beta plaque accumulation. These findings were corroborated by histological analysis showing decreased neuroinflammation.
Q & A
Q. What comparative studies exist between this compound and its methoxy-substituted analogs?
- Answer : Methoxy derivatives (e.g., 2,7-Bis[N,N-bis(4-methoxy-phenyl)amino]-9,9-spirobifluorene) exhibit redshifted absorption (386 nm vs. 349 nm) due to electron-donating methoxy groups, but lower thermal stability (TGA weight loss at 302°C vs. >310°C). Hole mobility is comparable (~10⁻⁴ cm²/Vs), making methoxy variants less suitable for high-temperature processing .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
